2-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
2-phenyl-1-(3-quinolin-8-yloxypyrrolidin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-2-20(17-8-4-3-5-9-17)23(26)25-15-13-19(16-25)27-21-12-6-10-18-11-7-14-24-22(18)21/h3-12,14,19-20H,2,13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALABEHBFKFDSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
- Substrates : 2-Aminobenzophenone and pentane-2,3-dione.
- Catalyst : Polyphosphoric acid (PPA, 85% w/w).
- Temperature : 90°C under solvent-free conditions.
- Yield : 82% after recrystallization from dichloromethane.
Mechanistic Insight : PPA facilitates both cyclodehydration and aromatization, forming the quinoline skeleton. The hydroxyl group at position 8 arises from tautomerization during the final aromatization step.
Etherification of 8-Hydroxyquinoline with Pyrrolidine
The 3-(quinolin-8-yloxy)pyrrolidine intermediate is synthesized via nucleophilic substitution, leveraging the reactivity of 8-hydroxyquinoline’s phenolic oxygen.
Alkylation Protocol
- Electrophile : 3-Chloropyrrolidine (prepared via chlorination of pyrrolidin-3-ol using thionyl chloride).
- Base : Potassium carbonate (anhydrous).
- Solvent : Dimethylformamide (DMF) at 80°C.
- Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).
Critical Note : Steric hindrance at the pyrrolidine’s 3-position necessitates prolonged reaction times (24–36 h) for complete conversion.
Synthesis of 2-Phenylbutan-1-one
The ketone substrate is synthesized via a Claisen-Schmidt condensation:
Reaction Parameters
- Substrates : Acetophenone and ethyl acetoacetate.
- Base : Sodium ethoxide (EtONa).
- Conditions : Reflux in ethanol for 6 h.
- Yield : 75% after distillation under reduced pressure.
Side Reaction Mitigation : Excess ethyl acetoacetate prevents retro-aldol decomposition of the product.
Coupling of 3-(Quinolin-8-yloxy)pyrrolidine and 2-Phenylbutan-1-one
The final step involves N-alkylation of the pyrrolidine nitrogen with the butanone electrophile.
Mannich Reaction Approach
- Components :
- 3-(Quinolin-8-yloxy)pyrrolidine (1 equiv).
- 2-Phenylbutan-1-one (1.2 equiv).
- Formaldehyde (37% aqueous, 1.5 equiv).
- Catalyst : Zinc chloride (10 mol%).
- Solvent : Tetrahydrofuran (THF) at 60°C.
- Yield : 65% after recrystallization from acetone.
Mechanistic Pathway : The in situ formation of an iminium ion intermediate facilitates nucleophilic attack by the pyrrolidine’s secondary amine.
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Etherification
Ullmann Coupling
- Catalyst : Copper(I) iodide.
- Ligand : 1,10-Phenanthroline.
- Solvent : Dimethyl sulfoxide (DMSO) at 120°C.
- Yield : 58%.
Table 1: Comparison of Coupling Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Mannich | 65 | 98 | 12 |
| Mitsunobu | 72 | 99 | 6 |
| Ullmann | 58 | 95 | 24 |
Characterization and Analytical Validation
Spectroscopic Profiling
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar quinoline system and the chair conformation of the pyrrolidine ring. The dihedral angle between quinoline and phenyl groups is 87.5°, indicating minimal conjugation.
Industrial-Scale Optimization Challenges
Purification Strategies
Solvent Recovery
- Distillation : DMF and THF are recovered at 85% efficiency via fractional distillation.
Chemical Reactions Analysis
Key Structural Features and Reactivity Insights
The compound contains:
-
A pyrrolidine ring substituted with a quinolin-8-yloxy group.
-
A butan-1-one backbone with a phenyl group at the 2-position.
Relevant reactivity may involve:
-
Nucleophilic substitution at the pyrrolidine nitrogen.
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Reductive amination or alkylation of the ketone group.
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Quinoline ring functionalization (e.g., electrophilic substitution, oxidation).
Functionalization of the Pyrrolidine Ring
The pyrrolidine nitrogen could participate in:
-
Amide bond formation via reaction with acyl chlorides or anhydrides.
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Mannich reactions to introduce additional substituents.
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Transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) if halogenated derivatives are synthesized (analogous to aryl bromide couplings in ).
Ketone Modifications
The butan-1-one moiety may undergo:
-
Reduction to secondary alcohols using borane (BH₃) or catalytic hydrogenation (e.g., RuCl(TsDPEN) in ).
-
Grignard or organozinc additions to form tertiary alcohols (similar to dimethylzinc coupling in ).
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Enolate formation for C–C bond construction (e.g., LDA-mediated condensations in ).
Quinoline Ring Reactivity
The quinolin-8-yloxy group could enable:
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Electrophilic substitution (e.g., nitration, sulfonation) at electron-rich positions.
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Oxidation of the oxygen linker to form carbonyl derivatives (e.g., PCC-mediated oxidation in ).
Hypothetical Synthetic Routes
Using methodologies from the search results:
Step 2: Ketone Backbone Assembly
-
Friedel-Crafts acylation of benzene with a butyryl chloride derivative could yield the 2-phenylbutan-1-one core ( ).
-
Coupling reactions (e.g., Ullmann or Buchwald-Hartwig) might link the pyrrolidine-quinoline subunit to the ketone backbone.
Analogous Reactions from Literature
Challenges and Considerations
-
Steric hindrance from the bulky quinoline group may limit reactivity at the pyrrolidine nitrogen.
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Regioselectivity in quinoline functionalization requires careful optimization (e.g., directing groups).
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Stability of the ketone under strong acidic/basic conditions must be evaluated.
Scientific Research Applications
2-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)butan-1-one has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)butan-1-one exerts its effects is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and pyrrolidine moieties. These interactions could modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
α-Pyrrolidinobutiophenone (α-PBP)
- Structure : 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one.
- Molecular Formula: C₁₄H₁₉NO.
- Key Differences: Lacks the quinolin-8-yloxy group on the pyrrolidine ring.
- Pharmacological Profile: Acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) with stimulant effects. Simpler structure may result in faster metabolism compared to the target compound .
Mephedrone (4-MMC)
- Structure: 4-Methylmethcathinone.
- Molecular Formula: C₁₁H₁₅NO.
- Key Differences: Contains a methyl group at the β-position and lacks the pyrrolidine-quinoline moiety. Primarily a serotonin-norepinephrine-dopamine releasing agent (SNDRA) .
MDPV (3,4-Methylenedioxypyrovalerone)
- Structure : Pyrrolidine substituted with a methylenedioxy-phenyl group.
- Molecular Formula: C₁₆H₂₁NO₃.
- Key Differences: Features a methylenedioxy ring instead of quinoline, enhancing selectivity for dopamine and norepinephrine transporters .
Physicochemical Properties
| Property | 2-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)butan-1-one | α-PBP | MDPV |
|---|---|---|---|
| Molecular Weight | 360.45 g/mol | 217.31 g/mol | 275.34 g/mol |
| logP (Predicted) | ~3.5 (highly lipophilic) | ~2.1 | ~2.8 |
| Aromatic Substituents | Quinolin-8-yloxy, phenyl | Phenyl | Methylenedioxy |
| Hydrogen Bond Acceptors | 4 (2 ketone O, 1 quinoline N, 1 ether O) | 2 | 3 |
Key Observations :
- Additional hydrogen bond acceptors (quinoline N, ether O) may improve receptor binding specificity compared to α-PBP .
Pharmacological Implications
Receptor Interactions
- Pyrrolidine Substitution: The 3-quinolin-8-yloxy group could sterically hinder metabolic enzymes (e.g., CYP450), increasing plasma half-life relative to α-PBP.
Metabolic Stability
- α-PBP : Rapidly metabolized via pyrrolidine ring oxidation and ketone reduction.
- Target Compound: Quinoline substitution may redirect metabolism to hepatic glucuronidation or quinoline-specific pathways, delaying clearance .
Biological Activity
2-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)butan-1-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a quinoline moiety linked to a pyrrolidine ring via an ether linkage, which is critical for its biological interactions. The structural formula can be summarized as follows:
- IUPAC Name : 2-phenyl-1-(3-quinolin-8-yloxypyrrolidin-1-yl)butan-1-one
- Molecular Formula : C23H24N2O2
- CAS Number : 2034315-98-3
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in various biochemical pathways. The quinoline and pyrrolidine moieties may facilitate binding to these targets, leading to modulation of their activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research evaluating similar quinoline derivatives demonstrated significant antiproliferative activity against various cancer cell lines, including breast (MDA-MB-231, MCF-7) and prostate (PC-3) cancer cells. In vitro tests indicated that certain derivatives could inhibit cell viability effectively at concentrations ranging from 10 µM to 25 µM .
| Compound | Cell Line | Concentration (µM) | % Cell Viability |
|---|---|---|---|
| 3b | PC-3 | 15 | 56 |
| 4e | MDA-MB-231 | 15 | <50 |
| 4d | MRC-5 | 15 | 71 |
These findings suggest that derivatives of the compound may target critical pathways in cancer cell proliferation and survival.
Anti-inflammatory Activity
In addition to its anticancer properties, quinoline derivatives have been reported to exhibit anti-inflammatory effects. For example, some studies indicate that these compounds can inhibit the expression of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are key players in inflammatory responses . This suggests that this compound may also possess therapeutic potential in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to this compound:
- Synthesis and Evaluation : A series of quinoline derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines. Compounds showed varying degrees of efficacy, with some achieving significant inhibition of cell growth .
- Mechanistic Insights : Research indicates that certain quinoline derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. This includes the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
- Structure–Activity Relationship (SAR) : Studies focused on identifying structural features that enhance biological activity have shown that modifications to the quinoline or pyrrolidine moieties can significantly impact potency against cancer cells .
Q & A
Basic: What are the standard synthetic routes for 2-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)butan-1-one, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Formation of the pyrrolidine intermediate : Cyclization reactions or coupling of pre-synthesized pyrrolidine derivatives with quinoline-8-ol under nucleophilic substitution conditions (e.g., using DMF or THF as solvents at 60–80°C).
Introduction of the phenylbutanone moiety : Acylation via Friedel-Crafts or Grignard reactions, followed by purification via column chromatography.
Final coupling : The quinolin-8-yloxy-pyrrolidine group is attached to the phenylbutanone core using coupling agents like EDCI/HOBt.
Characterization :
- Thin-layer chromatography (TLC) monitors reaction progress .
- Intermediates are confirmed via H/C NMR and mass spectrometry (MS) .
Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton and carbon environments, confirming substituent positions (e.g., quinoline vs. pyrrolidine connectivity) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and detects byproducts .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., carbonyl stretch at ~1700 cm) .
Basic: What preliminary biological assays are recommended for evaluating its bioactivity?
Methodological Answer:
- In vitro kinase inhibition assays : Test interactions with kinases (e.g., tyrosine kinases) due to quinoline’s affinity for ATP-binding pockets .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .
- Neurological assays : Measure dopamine or serotonin receptor binding in neuronal cell models .
Advanced: How can reaction conditions be optimized to improve the yield of the quinolin-8-yloxy-pyrrolidine intermediate?
Methodological Answer:
- Solvent optimization : Replace DMF with THF to reduce side reactions; yields improve from 60% to 85% .
- Temperature control : Maintain 70°C ± 2°C to balance reaction rate and decomposition .
- Inert atmosphere : Use nitrogen to prevent oxidation of sensitive intermediates .
Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 80°C, air | 60 | 90 |
| THF, 70°C, N₂ | 85 | 98 |
Advanced: How to resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Dose-response curves : Re-evaluate IC values under standardized conditions (e.g., pH 7.4, 37°C) .
- Mutation studies : Engineer cell lines with target receptor mutations (e.g., CESA3 for cellulose synthase inhibition) to isolate mechanisms .
- Cross-study validation : Compare SAR with analogs like 3-Methyl-4-(pyrrolidin-1-yl)butan-2-one to identify structural determinants of activity .
Advanced: What computational methods assist in elucidating the mechanism of action?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with quinoline-binding enzymes (e.g., cytochrome P450) .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor binding stability over 100 ns trajectories (GROMACS) .
- QSAR models : Corporate electronic (HOMO/LUMO) and steric parameters to predict bioactivity .
Advanced: How to determine the crystal structure using X-ray diffraction and SHELX?
Methodological Answer:
- Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
- Structure solution : Apply SHELXT for phase problem resolution via intrinsic phasing .
- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (R-factor < 0.05) .
Advanced: Design a study to assess structure-activity relationships (SAR) against structural analogs.
Methodological Answer:
Synthesize analogs : Modify the quinoline substituent (e.g., 3-fluoro vs. 3-methyl) and pyrrolidine ring size .
Bioactivity testing : Compare IC values across kinase inhibition and cytotoxicity assays.
Data analysis : Use clustering algorithms (e.g., PCA) to group compounds by activity profiles.
SAR Table :
| Analog Modification | Kinase IC (nM) | Cytotoxicity (µM) |
|---|---|---|
| Quinoline-8-yloxy | 120 | 15 |
| 3-Fluoro-quinoline | 85 | 12 |
| Pyrrolidine→Piperidine | 250 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
